molecular formula C15H22O B192701 Zerumbone CAS No. 471-05-6

Zerumbone

Cat. No.: B192701
CAS No.: 471-05-6
M. Wt: 218.33 g/mol
InChI Key: GIHNTRQPEMKFKO-SKTNYSRSSA-N
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Description

Zerumbone is a naturally occurring monocyclic sesquiterpene compound found in high concentrations in the rhizomes of wild ginger, scientifically known as Zingiber zerumbet. This compound is known for its distinctive chemical structure, which includes a highly reactive α, β-unsaturated carbonyl group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Zerumbone, a phytochemical isolated from the subtropical Zingiberaceae family, has diverse biological activities . It has been found to interact with various proteins and pathways, such as nf-κb, akt, and il-6/jak2/stat3 . It also affects the expression of MITF, a melanogenesis-associated transcription factor .

Mode of Action

This compound interacts with its targets in several ways. The α, β-unsaturated carbonyl group of this compound is thought to be responsible for its cell membrane rupturing effect, which explains the mechanism of action of this compound against methicillin-resistant Staphylococcus aureus (MRSA) . It also suppresses the gene expression of MITF and its target genes .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has shown its anti-cancer effects by causing significant suppression of proliferation, survival, angiogenesis, invasion, and metastasis through the molecular modulation of different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 . It also inhibits the activation of the NF-κB pathway via blockade of the degradation and phosphorylation of IκB .

Pharmacokinetics

It is known that this compound has low solubility, which can affect its bioavailability .

Result of Action

This compound has various molecular and cellular effects. It significantly suppresses cell proliferation, survival, angiogenesis, invasion, and metastasis . It also attenuates α-MSH-mediated melanogenesis by suppressing gene expression of MITF and its target genes . Moreover, it increases cellular reactive oxygen species levels, reduces matrix membrane potential, decreases ATP and mitochondrial DNA levels, and decreases mitochondrial transcription factor A mRNA levels .

Action Environment

Environmental factors can influence the action of this compound. Both genotype and environmental conditions influence the amount of this compound in Z. zerumbet rhizomes . Thus, the essential oil obtained from fresh rhizomes of Z. zerumbet yielded more this compound than the oils from dry rhizomes of Z. zerumbet .

Biochemical Analysis

Biochemical Properties

Zerumbone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been found to suppress the proliferation, survival, angiogenesis, invasion, and metastasis of cancer cells by modulating different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has demonstrated potent antitumorigenic activity, showing selective toxicity toward various cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . For instance, this compound has been found to cause significant suppression of proliferation, survival, angiogenesis, invasion, and metastasis in cancer cells through the molecular modulation of different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown changes in its effects. It has demonstrated stability and long-term effects on cellular function observed in in vitro or in vivo studies . For example, this compound has shown cytotoxicity at concentrations above 30 µM, effectively suppressing cell migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in transgenic APP/PS1 mice, a rodent model of Alzheimer’s disease, this compound significantly ameliorated deficits in both non-cognitive and cognitive behaviors after a treatment period of 20 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, this compound has been found to contribute to the Methylerythritol Pathway (MEP), which is involved in the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the precursors for sesquiterpenoid biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its bioavailability and transport after oral administration is limited due to its poor solubility .

Subcellular Localization

It has been suggested that this compound can activate the Nrf2/ARE-dependent detoxification pathway induced by nuclear localization of Nrf2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zerumbone can be synthesized through various methods, including solvent extraction, hydrodistillation, supercritical fluid extraction, Soxhlet extraction, and pressurized liquid extraction. Among these, hydrodistillation and supercritical fluid extraction are the most effective methods .

Industrial Production Methods: In industrial settings, this compound is typically extracted from the rhizomes of Zingiber zerumbet using hydrodistillation. This method involves the use of water or steam to extract the essential oils containing this compound. The extracted oil is then subjected to purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Zerumbone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its reactivity with transition metals and Lewis acids, which facilitate diverse molecular transformations .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Zerumbone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Zerumbone is unique among sesquiterpenes due to its highly reactive α, β-unsaturated carbonyl group, which imparts significant biological activity. Similar compounds include:

Properties

IUPAC Name

(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHNTRQPEMKFKO-SKTNYSRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC(/C=C/C(=O)/C(=C/CC1)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318583
Record name Zerumbone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-05-6
Record name Zerumbone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zerumbone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zerumbone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 471-05-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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